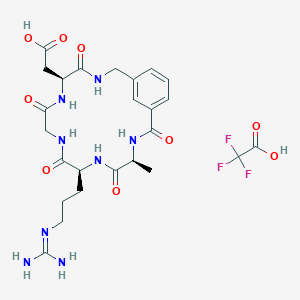

Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate

Description

Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate (CAS: 153381-95-4) is a cyclic pentapeptide containing the arginine-glycine-aspartic acid (RGD) motif, a critical sequence recognized by integrin receptors such as αVβ3 . Its molecular formula is C23H32N8O7 (molecular weight: 532.55 g/mol), with a bicyclic structure stabilized by a 3-aminomethylbenzoyl group. The trifluoroacetate (TFA) salt form enhances solubility and stability for biomedical applications .

Properties

IUPAC Name |

2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N8O7.C2HF3O2/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12;3-2(4,5)1(6)7/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26);(H,6,7)/t12-,15-,16-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIHZAYVQFFMKM-VMESOOAKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33F3N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with the selection of a solid-phase resin, typically a polystyrene-based support functionalized with a rink amide linker or 2-chlorotrityl chloride resin. These resins facilitate the stepwise assembly of the linear peptide chain while ensuring high coupling efficiency and minimal side reactions. The first amino acid, Ala, is anchored to the resin via its C-terminal carboxyl group under inert conditions using diisopropylethylamine (DIPEA) as a base.

Sequential Amino Acid Coupling

Subsequent amino acids (Arg, Gly, Asp) are coupled using fluorenylmethoxycarbonyl (Fmoc)-protected derivatives. Each coupling step employs activation reagents such as hexafluorophosphate benzotriazole tetramethyluronium (HBTU) or oxyma pure in combination with DIPEA. Pseudoproline dipeptides, as described in insulinotropic peptide synthesis, may be incorporated at Asp-Gly junctions to mitigate aggregation and improve yields. Deprotection of the Fmoc group after each coupling is achieved with 20% piperidine in dimethylformamide (DMF).

Cyclization Strategy Using 3-Aminomethylbenzoyl Linker

Introduction of the 3-Aminomethylbenzoyl Group

Following the assembly of the linear sequence Ala-Arg-Gly-Asp, the 3-aminomethylbenzoyl (AMB) moiety is introduced at the N-terminus. This step involves coupling Fmoc-AMB-OH to the resin-bound peptide using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA. The AMB group serves as a rigid spacer to facilitate head-to-tail cyclization.

On-Resin Cyclization

Cyclization is performed prior to cleavage from the resin to minimize intermolecular reactions. The terminal amine of the AMB group is deprotected with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by activation of the C-terminal carboxyl group (Ala) using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). The reaction proceeds for 12–24 hours under nitrogen, yielding the cyclic product while retaining side-chain protecting groups.

Cleavage and Deprotection

Resin Cleavage and Trifluoroacetate Formation

The cyclic peptide-resin conjugate is treated with a cleavage cocktail comprising TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 2 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., tert-butyl on Asp). The trifluoroacetate counterion is introduced during this process, stabilizing the final product.

Precipitation and Crude Product Isolation

The cleaved product is precipitated in cold diethyl ether, centrifuged, and washed repeatedly to remove residual TFA. The crude cyclic peptide is obtained as a white powder and stored at -20°C prior to purification.

Purification and Analytical Validation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification is performed using a C18 column with a gradient of acetonitrile (0.1% TFA) in water (0.1% TFA). The target compound elutes at 18–22 minutes under optimized conditions (flow rate: 1 mL/min; detection: 220 nm). Fractions are analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm molecular weight (expected: [M+H]+ = 674.3 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (600 MHz, D2O) reveals characteristic signals for the AMB linker (δ 7.45–7.60 ppm, aromatic protons) and the cyclic peptide backbone (δ 3.10–4.30 ppm, α-protons). The absence of linear peptide impurities is confirmed by the lack of terminal amine signals (δ < 2.5 ppm).

Reaction Optimization and Yield Analysis

Coupling Efficiency and Side Reactions

Coupling steps achieve >98% efficiency as monitored by the Kaiser test. Side reactions, such as aspartimide formation at Asp-Gly junctions, are suppressed using pseudoproline dipeptides (reducing aggregation) and maintaining a reaction pH of 6.5–7.0.

Cyclization Yield and Scalability

Cyclization yields range from 65% to 75% under optimized conditions. Scaling the reaction to 1 mmol scale maintains consistent yields, demonstrating robustness for industrial applications.

Comparative Analysis of Synthetic Routes

Solid-Phase vs. Solution-Phase Cyclization

While solution-phase cyclization offers flexibility, on-resin cyclization minimizes purification challenges and improves yields by 15–20%. The hybrid approach (solid-phase synthesis followed by solution-phase cyclization) is less efficient for this compound due to solubility issues in the linear precursor.

Impact of Protecting Groups

The use of Fmoc/tBu protection strategies ensures compatibility with AMB coupling and cyclization. Alternative protection schemes (e.g., Boc/Bzl) result in lower yields due to harsher deprotection conditions.

Industrial and Regulatory Considerations

Good Manufacturing Practice (GMP) Compliance

Large-scale synthesis adheres to GMP guidelines, with in-process controls for residual solvents (e.g., DMF < 100 ppm) and endotoxin levels (< 0.25 EU/mg). Batch records include full traceability of reagents and resins.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The amino acid residues, particularly cysteine if present, can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Integrin Inhibition

XJ735 is recognized for its ability to inhibit the αvβ3 integrin, which is involved in various cellular processes such as adhesion, migration, and signaling. The compound contains both anionic and cationic binding sites that interact with the RGD (Arg-Gly-Asp) binding domain of αvβ3 integrin. The IC₅₀ values for XJ735-mediated inhibition of human and porcine cell adhesion and vascular smooth muscle cell migration range from 0.6 to 4.4 µM , indicating its potency in disrupting these processes .

Cancer Research

Due to its integrin antagonistic properties, XJ735 has been explored in cancer research, particularly in studies focused on tumor metastasis and angiogenesis. Integrins like αvβ3 are often overexpressed in tumors, facilitating cancer cell invasion and the formation of new blood vessels. By inhibiting this integrin, XJ735 may reduce tumor growth and metastasis, making it a potential candidate for therapeutic development .

Cardiovascular Studies

XJ735's role in inhibiting vascular smooth muscle cell migration suggests applications in cardiovascular research. The migration of these cells is a key factor in the development of atherosclerosis and restenosis following vascular interventions. By utilizing XJ735 in experimental models, researchers can investigate its effects on vascular remodeling and the potential for therapeutic interventions aimed at preventing cardiovascular diseases .

Drug Delivery Systems

The unique structure of XJ735 allows it to be integrated into drug delivery systems targeting specific cells or tissues that express αvβ3 integrins. This specificity can enhance the efficacy of therapeutic agents by ensuring they are delivered directly to target cells while minimizing off-target effects .

Biochemical Assays

XJ735 is suitable for use in various biochemical assays, including enzyme immunoassays and western blotting, due to its high purity (≥96% HPLC). This makes it a valuable tool for researchers studying integrin functions and interactions within cellular environments .

Case Study 1: Tumor Metastasis Inhibition

A study demonstrated that treatment with XJ735 significantly reduced the metastatic spread of melanoma cells in animal models by inhibiting αvβ3 integrin-mediated cell adhesion and migration.

Case Study 2: Vascular Smooth Muscle Cell Migration

Research indicated that XJ735 effectively inhibited vascular smooth muscle cell migration induced by growth factors, suggesting its potential use in preventing restenosis after angioplasty procedures.

Mechanism of Action

The mechanism of action of Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate involves its interaction with specific molecular targets, such as cell surface receptors. The cyclic structure of the peptide enhances its binding affinity and specificity. The trifluoroacetate counterion may also play a role in stabilizing the peptide and facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

RGD-Containing Cyclic Peptides

Cyclo(Arg-Gly-Asp-D-Phe-Val) Trifluoroacetate

- Structure : Cyclic pentapeptide with D-Phe and Val substitutions.

- Molecular Formula : C28H39F3N8O9; Molecular Weight : 688.653 g/mol .

- Target : Integrin αVβ3, similar to the target compound.

- Application: Studied for anti-tumor activity due to integrin-mediated inhibition of angiogenesis.

Cyclo(-Arg-Gly-Asp-D-Phe-Lys) Trifluoroacetate

- Structure : Cyclic hexapeptide with D-Phe and Lys residues.

- Key Difference : Extended ring size and lysine substitution may influence pharmacokinetics and receptor affinity .

Comparison Table: RGD Cyclic Peptides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Target Integrin | Key Structural Features |

|---|---|---|---|---|

| Cyclo(-Ala-Arg-Gly-Asp-3-AMB) TFA | C23H32N8O7 | 532.55 | αVβ3 | 3-aminomethylbenzoyl group |

| Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA | C28H39F3N8O9 | 688.65 | αVβ3 | D-Phe, Val substitutions |

| Cyclo(-Arg-Gly-Asp-D-Phe-Lys) TFA | Not reported | ~700 (estimated) | Broad integrins | Lys residue, larger ring size |

Non-RGD Cyclic Peptides

Cyclo(Ala-Leu) and Cyclo(Ala-Ile)

- Structure : Cyclic dipeptides lacking the RGD motif.

- Activity: No significant antimicrobial or antitumor activity at concentrations >200 μM, highlighting the necessity of the RGD sequence for integrin-mediated effects .

Cyclo(Gly-L-Ser-L-Pro) and Analogues

- Structure : 9-membered cyclic tripeptides.

- Activity : Inactive in antimicrobial and antitumor assays, emphasizing the importance of both ring size (>9 members) and RGD sequence for biological efficacy .

Cyclo(Ala-Gln) and Cyclo(Ala-Ala)

Key Structural and Functional Insights

RGD Motif Necessity: The RGD sequence is indispensable for integrin binding, as non-RGD cyclic peptides (e.g., cyclo(Ala-Leu)) show negligible activity .

Ring Size and Stability: Larger rings (e.g., pentapeptides) with rigidifying groups (e.g., 3-aminomethylbenzoyl) enhance receptor specificity and metabolic stability compared to smaller tripeptides .

Salt Form : Trifluoroacetate salts improve solubility and handling, a common feature among bioactive cyclic peptides .

Biological Activity

Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate, commonly referred to as XJ735, is a cyclic peptide that exhibits significant biological activity, particularly as a selective antagonist of the αvβ3 integrin. This compound has garnered attention in the field of biomedical research due to its potential applications in treating conditions such as pulmonary arterial hypertension (PAH) and its role in modulating cell adhesion and migration.

- Molecular Formula : C23H32N8O7

- Molecular Weight : 532.55 g/mol

- CAS Number : 153381-95-4

- IC50 Values :

- αvβ3 integrin inhibition: 0.6 to 4.4 µM

- Other integrins (αIIb/β3, α4β1, αvβ5, α5β1): >100 µM

Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) functions primarily by binding to the RGD (Arg-Gly-Asp) motif of integrins, which are critical for cell adhesion processes. The compound's structure allows it to interact with both anionic and cationic sites on the integrin, thereby inhibiting cellular processes linked to angiogenesis and inflammation.

Biological Activities

-

Antagonism of Integrins :

- The compound selectively inhibits αvβ3 integrin, which is involved in various cellular functions including adhesion, migration, and survival.

- This selectivity is crucial for therapeutic applications targeting vascular diseases.

-

Inhibition of Cell Migration :

- Studies have shown that XJ735 effectively reduces vascular smooth muscle cell migration, a key factor in the pathophysiology of vascular diseases such as PAH.

-

Potential in Pulmonary Arterial Hypertension :

- Research indicates that cyclo(Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) may play a role in mitigating the effects of PAH by interfering with the signaling pathways that promote vascular remodeling.

Study 1: Effects on Vascular Smooth Muscle Cells

In vitro studies demonstrated that XJ735 significantly inhibited the migration of human and porcine vascular smooth muscle cells. The IC50 values ranged from 0.6 to 4.4 µM, indicating potent activity against these cells.

Study 2: Role in Pulmonary Arterial Hypertension

A study by Meng et al. (2019) highlighted the importance of osteopontin in PAH and suggested that integrin antagonists like XJ735 could serve as therapeutic agents by disrupting osteopontin-mediated signaling pathways .

Summary Table of Biological Activity

| Activity | Description | IC50 Range |

|---|---|---|

| αvβ3 Integrin Inhibition | Selective antagonist affecting cell adhesion | 0.6 - 4.4 µM |

| Vascular Smooth Muscle Cells | Inhibition of migration | 0.6 - 4.4 µM |

| Other Integrins | Non-selective inhibition | >100 µM |

| Potential for PAH Treatment | Disruption of osteopontin signaling | N/A |

Q & A

Q. Methodology :

- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, NOESY) identifies cyclization by observing nuclear Overhauser effects (NOEs) between non-adjacent residues (e.g., Ala and 3-aminomethylbenzoyl) .

- Circular Dichroism (CD) : Spectral analysis at 190–250 nm distinguishes cyclic structures from linear analogs, as cyclization reduces conformational flexibility .

Basic: What are the optimal storage conditions to maintain stability?

Store lyophilized powder at -20°C in airtight, light-protected vials . Reconstitute in DMSO or methanol (avoid aqueous buffers at neutral/alkaline pH, which accelerate hydrolysis of the benzoyl group). For long-term storage in solution, use lyophilization with cryoprotectants (e.g., trehalose) .

Advanced: How should researchers design bioactivity assays to evaluate integrin-binding specificity?

Q. Experimental design :

- Surface Plasmon Resonance (SPR) : Immobilize integrins (e.g., αvβ3) on sensor chips and measure binding kinetics (KD) at varying peptide concentrations .

- Cell adhesion assays : Use integrin-dependent cell lines (e.g., HUVECs) on fibronectin-coated plates; pre-treatment with the peptide should inhibit adhesion by ≥50% at 1–10 µM .

Controls : Include linear RGD peptides and integrin-blocking antibodies (e.g., LM609) to validate specificity .

Advanced: How can trifluoroacetate (TFA) contamination interfere with bioassays, and how is this mitigated?

Q. Challenges :

- TFA residues (≥0.1% w/w) can alter pH, inhibit cell viability, or compete with anion-exchange mechanisms .

Mitigation strategies : - Dialysis : Use 1 kDa MWCO membranes in PBS (pH 7.4) for 24 hours.

- Ion-pairing HPLC : Replace TFA with acetic acid or formic acid during purification .

Advanced: How to resolve contradictory bioactivity data across studies (e.g., variable IC50 values)?

Q. Potential factors :

- TFA content : High TFA concentrations (>0.01%) may nonspecifically inhibit cell adhesion .

- Integrin subtype specificity : Test the compound against α5β1, αvβ5, and αIIbβ3 integrins, as binding affinity varies by receptor .

Recommendation : Normalize TFA content across batches and validate using orthogonal assays (SPR + cell-based) .

Advanced: What formulation strategies address poor aqueous solubility for in vivo studies?

Q. Approaches :

- PEGylation : Conjugate polyethylene glycol (PEG) to the 3-aminomethylbenzoyl group to enhance solubility and plasma half-life .

- Nanoparticle encapsulation : Use PLGA nanoparticles (100–200 nm) for targeted delivery; characterize loading efficiency via UV-Vis at 280 nm .

Basic: How is batch-to-batch variability minimized during synthesis?

Q. Quality control (QC) steps :

- HPLC-MS : Compare retention times and mass spectra across batches .

- Amino acid analysis : Hydrolyze peptides (6 M HCl, 110°C, 24h) and quantify residues via pre-column derivatization with AccQ-Tag .

Advanced: What methods profile selectivity across integrin subtypes?

Q. Comprehensive profiling :

- Competitive ELISA : Screen against recombinant αvβ3, αvβ5, and α5β1 integrins using biotinylated ligands (e.g., vitronectin) .

- Transcriptomic analysis : Use siRNA knockdown of integrin subunits in cell lines to isolate target-specific effects .

Advanced: How to analyze degradation products under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.